molecular formula C17H19FN2O2S B2644209 1-(2-Fluorophenyl)-4-(3-methylbenzenesulfonyl)piperazine CAS No. 670272-33-0

1-(2-Fluorophenyl)-4-(3-methylbenzenesulfonyl)piperazine

Cat. No. B2644209
CAS RN: 670272-33-0
M. Wt: 334.41
InChI Key: RXWKRPQXYCLMJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(2-Fluorophenyl)-4-(3-methylbenzenesulfonyl)piperazine” is a piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . This compound has a fluorophenyl group and a methylbenzenesulfonyl group attached to the piperazine ring.


Chemical Reactions Analysis

Piperazine derivatives can participate in a variety of chemical reactions. They can act as bases, forming salts with acids, and they can also undergo N-alkylation .

Scientific Research Applications

Hydrogen-bonded Framework Structures

The study by Kavitha et al. (2014) discusses the structural analysis of flunarizine salts, related to 1-(2-Fluorophenyl)-4-(3-methylbenzenesulfonyl)piperazine, highlighting their three-dimensional hydrogen-bonded framework structures. This research emphasizes the significance of molecular interactions, such as N-H...O hydrogen bonds and π-π stacking, in forming complex structural frameworks, which could be crucial for understanding drug-receptor interactions or designing materials with specific properties (Kavitha et al., 2014).

Radiolabeled Antagonists for Neurotransmission Studies

Plenevaux et al. (2000) describe the development of [18F]p-MPPF, a radiolabeled antagonist used for studying 5-HT1A receptors with PET imaging. This compound provides insights into the serotonergic neurotransmission system, which is essential for developing treatments for psychiatric disorders and understanding brain function (Plenevaux et al., 2000).

Synthesis and Antagonist Activity

Watanabe et al. (1992) explored the synthesis of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, incorporating a similar structural motif to this compound. These compounds exhibited potent 5-HT2 antagonist activity, indicating potential applications in designing drugs for treating mental health disorders (Watanabe et al., 1992).

Fe-catalyzed Synthesis

Shakhmaev et al. (2016) demonstrated the Fe-catalyzed synthesis of flunarizine, a drug used to treat migraines and other conditions, showcasing an efficient method for producing complex pharmaceuticals. This process highlights the importance of catalysis in pharmaceutical manufacturing, offering a pathway to synthesize drugs more sustainably and efficiently (Shakhmaev et al., 2016).

properties

IUPAC Name

1-(2-fluorophenyl)-4-(3-methylphenyl)sulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O2S/c1-14-5-4-6-15(13-14)23(21,22)20-11-9-19(10-12-20)17-8-3-2-7-16(17)18/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWKRPQXYCLMJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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